BENGHE Foundational & Exploratory

Check Availability & Pricing

(S)-1-(4-nitrophenyl)ethanamine chemical
properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: (S)-1-(4-nitrophenyl)ethanamine

Cat. No.: B1586662

An In-Depth Technical Guide to the Chemical Properties of (S)-1-(4-nitrophenyl)ethanamine

Prepared by: Gemini, Senior Application Scientist

Introduction

(S)-1-(4-nitrophenyl)ethanamine is a chiral primary amine of significant interest in the fields of
pharmaceutical research and synthetic organic chemistry. As a versatile chiral building block,
its unique structural features—a stereogenic center adjacent to a phenyl ring, a primary amine
for diverse functionalization, and an electron-withdrawing nitro group—make it a valuable
intermediate in the synthesis of complex molecular targets. This guide provides an in-depth
exploration of its chemical and physical properties, spectroscopic profile, reactivity, synthesis,
and applications, offering a critical resource for researchers, scientists, and drug development
professionals. Understanding these core characteristics is paramount for its effective utilization
in the laboratory and in the rational design of novel chemical entities.

Chemical Identity and Structure

(S)-1-(4-nitrophenyl)ethanamine is comprised of an ethylamine backbone with a phenyl
substituent at the C1 position, which also serves as the chiral center. A nitro group is attached
at the para (C4) position of the phenyl ring. The amine is often supplied and used as its
hydrochloride salt to improve stability and handling.

Caption: Chemical structure of (S)-1-(4-nitrophenyl)ethanamine.
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Section 1: Physicochemical Properties

The physical properties of (S)-1-(4-nitrophenyl)ethanamine and its hydrochloride salt are
crucial for determining appropriate storage, handling, and reaction conditions. The
hydrochloride salt is a crystalline solid, which is more common in laboratory use than the low-
melting free base.[1][2] Its solubility in water and polar solvents is a key advantage for workup
and purification procedures.[3]

(S)-1-(4- (S)-1-(4-
Property nitrophenyl)ethana  nitrophenyl)ethana  Source(s)
mine (Free Base) mine HCI
Molecular Formula CsH10N202 CsH11CIN202 [1][4]
Molecular Weight 166.18 g/mol 202.64 g/mol [1114]
132873-57-5/57233-
CAS Number 4187-53-5 86.0 [2][5]

White to light yellow
Appearance - ) [3]
crystalline powder

Melting Point 27 °C 248-250 °C (dec.) [1][2]
- , 119-120 °C @ 0.5 .
Boiling Point Not applicable [1112]
mmHg

- Soluble in water and
Solubility - [3]
polar solvents

Optical Rotation [0] 17.7° (neat) "6.5° (c=1, 0.05N [1][21[5]
ical Rotation [a +17.7° (nea
P NaOH)

pKa Not readily available Not readily available [1]

Field Insights: The significant difference in melting points between the free base and its
hydrochloride salt underscores the latter's superior physical stability and ease of handling. The
hygroscopic and light-sensitive nature of the hydrochloride salt necessitates storage in a cool,
dry, dark place under an inert atmosphere to maintain its purity and prevent degradation.[3]

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://www.benchchem.com/product/b1586662?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Nitrophenyl_ethanamine
https://www.bldpharm.com/products/132873-57-5.html
https://www.jigspharma.com/-s-1-4-nitrophenyl-ethylamine-hydrochloride-3196954.html
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Nitrophenyl_ethanamine
https://m.chemicalbook.com/SpectrumEN_22038-87-5_13CNMR.htm
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Nitrophenyl_ethanamine
https://m.chemicalbook.com/SpectrumEN_22038-87-5_13CNMR.htm
https://www.bldpharm.com/products/132873-57-5.html
https://www.chembk.com/en/chem/(1R)-1-(4-nitrophenyl)ethanamine%20hydrochloride
https://www.jigspharma.com/-s-1-4-nitrophenyl-ethylamine-hydrochloride-3196954.html
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Nitrophenyl_ethanamine
https://www.bldpharm.com/products/132873-57-5.html
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Nitrophenyl_ethanamine
https://www.bldpharm.com/products/132873-57-5.html
https://www.jigspharma.com/-s-1-4-nitrophenyl-ethylamine-hydrochloride-3196954.html
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Nitrophenyl_ethanamine
https://www.bldpharm.com/products/132873-57-5.html
https://www.chembk.com/en/chem/(1R)-1-(4-nitrophenyl)ethanamine%20hydrochloride
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Nitrophenyl_ethanamine
https://www.jigspharma.com/-s-1-4-nitrophenyl-ethylamine-hydrochloride-3196954.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586662?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Section 2: Spectroscopic Characterization

Authenticating the structure and purity of (S)-1-(4-nitrophenyl)ethanamine requires a

combination of spectroscopic techniques. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum provides distinct signals for the methyl, methine, and

aromatic protons. The aromatic protons typically appear as two distinct doublets due to the

para-substitution pattern.

Expected Chemical

Coupling Constant

Proton Assignment . Multiplicity

Shift (6, ppm) (J, Hz)
-CHs ~1.6 Doublet (d) ~6-7
-CH-NH:z ~4.6 Quartet (q) ~6-7
Aromatic CH (ortho to

~8.3 Doublet (d) ~8-9
NO2)
Aromatic CH (ortho to

~7.9 Doublet (d) ~8-9
CH)
-NHs* ~9.0 Broad singlet N/A

(Data based on the
hydrochloride salt in
DMSO-de)[4]

13C NMR: The carbon spectrum is characterized by signals for the aliphatic carbons and four

signals for the aromatic carbons due to symmetry.
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Carbon Assignment

Expected Chemical Shift (6, ppm)

-CHs ~21-23
-CH-NH2 ~50-52
Aromatic CH (ortho to CH) ~128-130
Aromatic CH (ortho to NO2) ~124-125
Aromatic Quaternary C-CH ~150-152
Aromatic Quaternary C-NOz2 ~147-148

(Predicted values based on analogous

structures)[6][7]

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying key functional groups.

Expected
Functional Group Vibration Type Wavenumber Intensity
(cm™)
Aromatic Nitro (NO2) Asymmetric Stretch 1500-1570 Strong
Aromatic Nitro (NO2) Symmetric Stretch 1300-1380 Strong
_ , 3300-3500 (two ,
Primary Amine (NHz) N-H Stretch Medium
bands)
Primary Amine (NHz) N-H Scissoring (bend)  1580-1650 Medium
Aromatic C-H C-H Stretch 3000-3100 Medium
Aliphatic C-H C-H Stretch 2850-2970 Medium
(Data based on
standard functional
group frequencies)[8]
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Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry typically results in the fragmentation of the
molecule. The molecular ion peak for the free base is expected at m/z = 166.

Expected Fragmentation Pattern: The most characteristic fragmentation pathway for primary
amines is alpha-cleavage, where the bond between the alpha-carbon and a substituent is
broken. For 1-(4-nitrophenyl)ethanamine, this involves the loss of the methyl group.

e Molecular lon (M*): m/z = 166

o Base Peak ([M-CHs]*): m/z = 151. This results from the loss of a methyl radical (¢CH3),
forming a stable resonance-stabilized iminium cation.[4][9]

o Other fragments may arise from the cleavage of the nitro group or fragmentation of the
aromatic ring.

Section 3: Chemical Reactivity and Stability

The reactivity of (S)-1-(4-nitrophenyl)ethanamine is governed by its two primary functional
groups: the nucleophilic primary amine and the electron-withdrawing nitro group on the
aromatic ring.

Reactivity of the Amine Group: The primary amine is a potent nucleophile and a base. It readily
participates in a variety of classical amine reactions:

o Acylation/Amide Formation: Reacts with acid chlorides, anhydrides, or carboxylic acids (with
coupling agents) to form amides. This is a common strategy for protecting the amine or for
building more complex molecular scaffolds.

o Alkylation: Can be alkylated with alkyl halides, though over-alkylation can be an issue.
Reductive amination is a more controlled method for forming secondary and tertiary amines.

o Salt Formation: Reacts with acids to form ammonium salts, such as the commonly used
hydrochloride salt.

Reactivity of the Nitro Group: The nitro group is a strong deactivating group, making the
aromatic ring electron-poor and less susceptible to electrophilic aromatic substitution. Its
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primary reactivity involves reduction:

¢ Reduction to Aniline: The nitro group can be readily reduced to a primary aromatic amine (-
NH:z) using various reducing agents, such as Hz with a metal catalyst (Pd, Pt), or metals in
acid (e.g., Fe/HCI, SnCl2). This transformation is synthetically powerful, converting an
electron-withdrawing group into a strongly electron-donating and nucleophilic group.

Amine Reactions

RCOCI or
(RCO):0 »| Amide Derivative
Starting [Material
R'-CHO,
S)-1-(4-nitrophenyl)ethanamine B— faBHsCN » Secondary Amine
Hz, Pd/C or Nitro Group Reactions
Fe, HCI v

(S)-1-(4-aminophenyl)ethanamine

Click to download full resolution via product page
Caption: Key reaction pathways for (S)-1-(4-nitrophenyl)ethanamine.

Stability: The compound is stable under normal storage conditions but is known to be
hygroscopic and light-sensitive.[3] It is incompatible with strong oxidizing agents, acids, acid
chlorides, and acid anhydrides.[5]

Section 4: Synthesis and Purification

Several synthetic routes to 1-(4-nitrophenyl)ethanamine have been reported. A common and
effective laboratory-scale method involves the protection of a precursor, nitration, and
subsequent deprotection.
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Example Synthesis Protocol: From N-Acetyl-
phenethylamine

This three-step process is advantageous as it allows for controlled nitration at the para position

due to the directing effect of the acetyl group.
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1. Amine Protection
3-Phenylethylamine + Acetic Anhydride

ields Intermediate 1

Intermediate 1:
N-Acetyl-phenethylamine

Subject to Nitration

2. Nitration
Intermediate 1 + H2SO4/HNO3

ields Nitrated Intermediate

Intermediate 2:
N-Acetyl-2-(4-nitrophenyl)ethylamine

Subject to Hydrolysis

3. Deprotection
Intermediate 2 + HCI (aq)

ields Final Product

Final Product:
(S)-1-(4-nitrophenyl)ethanamine HCI

Click to download full resolution via product page

Caption: Workflow for the synthesis of 1-(4-nitrophenyl)ethanamine HCI.
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Step-by-Step Methodology:[10][11]

e Amine Protection: B-phenylethylamine is reacted with an acylating agent (e.g., acetic
anhydride) in a suitable solvent to form the N-acetyl protected intermediate.

» Nitration: The protected intermediate is dissolved in concentrated sulfuric acid and cooled. A
mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining a
low temperature. The acetyl group directs the nitration primarily to the para position. After the
reaction is complete, the mixture is poured onto ice, and the precipitated solid (N-acetyl-2-(4-
nitrophenyl)ethylamine) is filtered and washed.

o Deprotection (Acid Hydrolysis): The N-acetyl-2-(4-nitrophenyl)ethylamine intermediate is
suspended in an agueous solution of hydrochloric acid. The mixture is heated to reflux for
several hours to hydrolyze the amide bond.

 Isolation: Upon cooling, the hydrochloride salt of the product crystallizes out of the solution.
The solid is collected by filtration, washed, and dried to yield 1-(4-nitrophenyl)ethanamine
hydrochloride.

Note: To obtain the enantiomerically pure (S)-form, a chiral starting material or a resolution step
would be required.

Section 5: The Role of Chirality

As with many pharmaceuticals, the biological activity of molecules derived from this building
block can be highly dependent on stereochemistry. The (S)-enantiomer may exhibit desired
therapeutic effects while the (R)-enantiomer could be inactive or even responsible for adverse
effects. Therefore, the synthesis and analysis of enantiomerically pure compounds are critical.

Enantiomeric Separation and Analysis: High-Performance Liquid Chromatography (HPLC) and
Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the
primary methods for separating and analyzing the enantiomers of 1-(4-nitrophenyl)ethanamine
and its derivatives. Cyclofructan-based and cellulose-based CSPs have shown excellent
efficacy in resolving chiral primary amines.
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Section 6: Applications in Research and Drug
Development

(S)-1-(4-nitrophenyl)ethanamine is not an active pharmaceutical ingredient (API) itself but
serves as a crucial intermediate.[3] Its structure is incorporated into more complex molecules to
impart specific properties.

Case Study: Precursor to Mirabegron A prominent example of its application is in the synthesis
of Mirabegron, a 3s adrenergic agonist used to treat overactive bladder. In several patented
synthetic routes, a derivative, 4-nitrophenethylamine, is coupled with (R)-styrene oxide or (R)-
mandelic acid.[12] The phenethylamine backbone forms the core of the final drug molecule.
The nitro group serves as a masked amine; it is carried through several synthetic steps before
being reduced to an aniline, which is then further functionalized to complete the synthesis of
the drug.

This application highlights the strategic use of the 4-nitrophenyl moiety:
o Structural Backbone: Provides the core ethylamine linker.

o Masked Functionality: The nitro group is a stable, non-reactive placeholder for what will later
become a reactive aniline group, preventing unwanted side reactions in earlier steps.

o Chiral Pool Synthesis: When used in its enantiomerically pure form, it allows for the
stereospecific synthesis of the final API.

Section 7: Safety and Handling
Proper safety protocols are mandatory when working with this compound.

o Hazard Identification: The compound is classified as poisonous and is an irritant to the eyes,
respiratory system, and skin.[3][5]

o Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a
lab coat, and chemical-resistant gloves.

e Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of
dust. Avoid contact with skin and eyes.
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o Storage: Store in a tightly sealed container in a cool, dry, and dark place away from
incompatible materials.[3] The hydrochloride salt is hygroscopic and light-sensitive.

Conclusion

(S)-1-(4-nitrophenyl)ethanamine is a high-value chemical intermediate whose utility is defined
by the interplay of its chirality, primary amine, and aromatic nitro group. A thorough
understanding of its physicochemical properties, spectroscopic signatures, and chemical
reactivity is essential for its successful application in the synthesis of pharmaceuticals and
other complex organic molecules. This guide provides the foundational knowledge required by
scientists to leverage the unique characteristics of this versatile building block for advanced
chemical research and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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